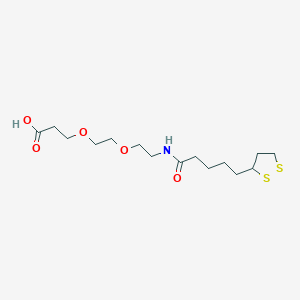
Lipoamido-PEG2-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The lipoic acid contains two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. This compound is notable for its hydrophilic PEG linker, which enhances its water solubility.
Vorbereitungsmethoden
Lipoamido-PEG2-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a lipoic acid group to a PEG linker. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and consistency.
Analyse Chemischer Reaktionen
Lipoamido-PEG2-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form thiol groups or oxidized to form higher oxidation states.
Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.
Common Reagents and Conditions: Reagents such as EDC or HATU are commonly used to activate the carboxylic acid group for amide bond formation.
Major Products: The primary products formed from these reactions include amide-linked derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Lipoamido-PEG2-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes.
Biology: Employed in the study of protein interactions and modifications due to its ability to form stable amide bonds with primary amines.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Lipoamido-PEG2-CH2CH2COOH involves its ability to form stable amide bonds with primary amines through its terminal carboxylic acid group. The lipoic acid group can undergo redox reactions, which can influence the compound’s reactivity and interactions with other molecules. The PEG linker enhances the compound’s solubility and stability, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Lipoamido-PEG2-CH2CH2COOH is unique due to its combination of a lipoic acid group and a PEG linker. Similar compounds include:
Lipoamido-PEG2-OH: A PEG-based linker with a hydroxyl group instead of a carboxylic acid.
Lipoamido-PEGn-acid: Variants with different lengths of PEG linkers.
These similar compounds share some properties with this compound but differ in their functional groups and linker lengths, which can influence their specific applications and reactivity.
Eigenschaften
Molekularformel |
C15H27NO5S2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
3-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H27NO5S2/c17-14(4-2-1-3-13-6-12-22-23-13)16-7-9-21-11-10-20-8-5-15(18)19/h13H,1-12H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
ULIFIXQJLKWHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
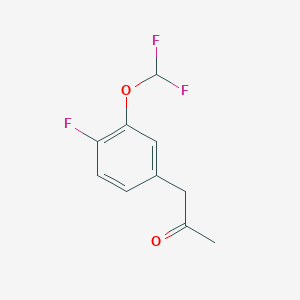

![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

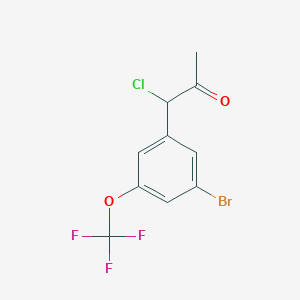
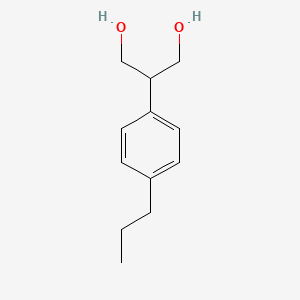
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
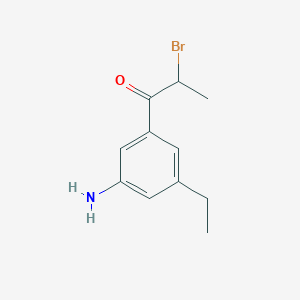
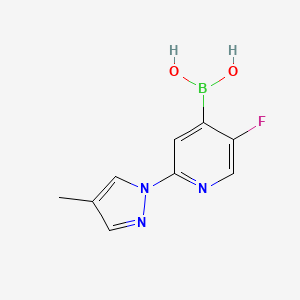
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)


